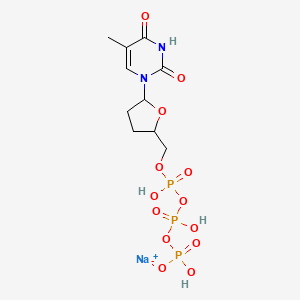
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two chlorine atoms and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine typically involves the use of organolithium reagents and nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloropyrazine with pyridine-2-boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly reported.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products of these reactions depend on the specific nucleophiles or metal ions involved. For example, substitution with amines would yield aminopyrazine derivatives, while coordination with metals would form metal-pyrazine complexes .
Scientific Research Applications
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals.
Medicinal Chemistry:
Material Science: Investigated for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine largely depends on its role in coordination chemistry and its interactions with metal ions. The nitrogen atoms in the pyridine rings can donate electron pairs to metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: Similar structure but with four pyridine rings instead of two.
Pyridazine-bridged complexes: Compounds with pyridazine rings that also form coordination complexes.
Uniqueness
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is unique due to the presence of chlorine atoms, which can be selectively substituted, and its ability to form stable coordination complexes with a variety of metal ions. This makes it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C14H8Cl2N4 |
|---|---|
Molecular Weight |
303.1 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dipyridin-2-ylpyrazine |
InChI |
InChI=1S/C14H8Cl2N4/c15-13-14(16)20-12(10-6-2-4-8-18-10)11(19-13)9-5-1-3-7-17-9/h1-8H |
InChI Key |
KWRCQCGROUNDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)


![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)






